

Subculturing and maintaining *Microbacterium esteraromaticum B261* stocks

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Compound of Interest

Compound Name: **B261**

Cat. No.: **B3339848**

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Technical Support Center: *Microbacterium esteraromaticum B261*

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with *Microbacterium esteraromaticum B261*.

Frequently Asked Questions (FAQs)

Q1: What are the optimal growth conditions for *Microbacterium esteraromaticum B261*?

Microbacterium esteraromaticum B261 is a Gram-positive, rod-shaped, and obligately aerobic bacterium.^[1] For optimal growth, the recommended conditions are detailed in the table below.

Table 1: Optimal Growth Conditions for *M. esteraromaticum B261*

Parameter	Optimal Condition	Reference
Temperature	28-30°C	[2]
pH	Neutral (around 7.0)	General microbiological practice
Atmosphere	Aerobic (requires oxygen for growth)	[1]
Agitation (liquid culture)	150-200 rpm	General microbiological practice

Q2: Which culture media are recommended for growing *M. esteraromaticum B261*?

Several media can be used for the cultivation of *M. esteraromaticum B261*. The choice of medium may depend on whether you are preparing a liquid culture or growing colonies on solid agar.

Table 2: Recommended Culture Media for *M. esteraromaticum B261*

Medium	Type	Composition	Reference
Trypticase Soy Yeast Extract Medium (DSMZ Medium 92)	Solid/Liquid	Trypticase Soy Broth (30 g/L), Yeast Extract (3 g/L), Agar (15 g/L for solid)	[3]
Nutrient Agar/Broth	Solid/Liquid	Standard nutrient agar or broth formulation	
Meat Peptone Agar (MPA)	Solid	Standard meat peptone agar formulation	

Q3: What is the typical colony morphology of *M. esteraromaticum B261*?

The appearance of *M. esteraromaticum B261* colonies can vary depending on the culture medium used. On nutrient agar, colonies are typically circular and cream-colored.[4] However,

on other specialized media, such as Modified Oxford agar, they may appear black with a black zone.^[4] It is crucial to maintain a pure culture to ensure consistent colony morphology.

Experimental Protocols

Protocol 1: Subculturing *M. esteraromaticum* B261

This protocol outlines the steps for routine subculturing to maintain viable and healthy working stocks.

Materials:

- Fresh Trypticase Soy Yeast Extract Agar plates or broth
- Sterile inoculation loop or pipette tips
- Bunsen burner or sterile biosafety cabinet
- Incubator set to 28-30°C

Procedure for Subculturing on Agar Plates (Working Stocks):

- Work in a sterile environment.
- Using a sterile inoculation loop, pick a single, well-isolated colony from the master plate.
- Gently streak the colony onto a fresh agar plate using the quadrant streak method to obtain isolated colonies.
- Incubate the plate at 28-30°C for 48-72 hours, or until colonies of sufficient size have formed.
- For working cultures, subculture every 2-4 weeks to maintain viability.

Procedure for Subculturing in Liquid Culture:

- Work in a sterile environment.
- Using a sterile inoculation loop or pipette tip, transfer a single colony from an agar plate into a tube or flask containing fresh Trypticase Soy Yeast Extract Broth.

- Incubate at 28-30°C with shaking (150-200 rpm) for 24-48 hours, or until the culture reaches the desired turbidity.
- For routine maintenance, a 1:100 dilution of the previous culture into fresh medium is recommended.

Protocol 2: Cryopreservation of *M. esteraromaticum* B261 for Long-Term Storage

This protocol describes how to prepare glycerol stocks for the long-term preservation of *M. esteraromaticum* **B261**.

Materials:

- Mid-log phase liquid culture of *M. esteraromaticum* **B261**
- Sterile glycerol
- Sterile cryovials
- -80°C freezer

Procedure:

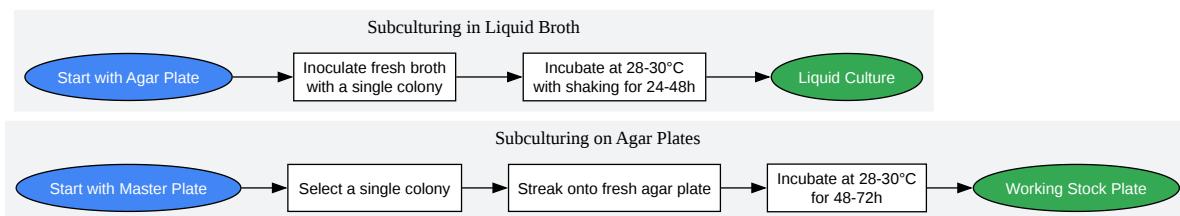
- Grow a liquid culture of *M. esteraromaticum* **B261** to the mid-logarithmic growth phase.
- In a sterile tube, mix the bacterial culture with sterile glycerol to a final concentration of 15-20% (v/v). For example, add 0.5 mL of a 40% sterile glycerol solution to 0.5 mL of the bacterial culture.
- Gently vortex the mixture to ensure the glycerol is evenly distributed.
- Dispense 1 mL aliquots of the mixture into sterile cryovials.
- Place the cryovials in a controlled-rate freezing container and store them at -80°C for long-term storage.

- To revive the culture, scrape a small amount of the frozen stock with a sterile loop and streak it onto a fresh agar plate. Do not thaw the entire vial.

Troubleshooting Guide

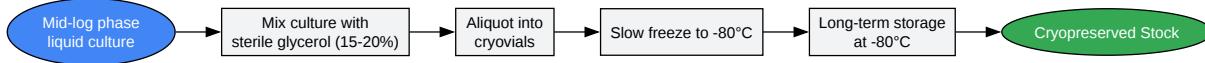
Caption: Troubleshooting workflow for common issues encountered during the cultivation of *M. esteraromaticum* **B261**.

Experimental Workflow Diagrams



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Caption: Standard workflows for subculturing *M. esteraromaticum* **B261** on solid and in liquid media.



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Caption: Workflow for the cryopreservation of *M. esteraromaticum* **B261** for long-term storage.

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